molecular formula C18H19ClN6O B2896307 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one CAS No. 2320889-23-2

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one

Cat. No.: B2896307
CAS No.: 2320889-23-2
M. Wt: 370.84
InChI Key: PEOVOSBZOUZOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C18H19ClN6O and its molecular weight is 370.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of related compounds, focusing on their anticonvulsant, antimicrobial, and potential anti-anxiety properties. For example, the synthesis of 5-(2-chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines has been reported, showing good anticonvulsant activity in models for absence epilepsy (C. Fiakpui, O. Phillips, K. Murthy, & E. Knaus, 1999). Similarly, the synthesis of various heterocyclic systems from 3-Diazopyrazolo[3,4-b]pyridine has been explored, illustrating the compound's versatility as a synthon for new heterocyclic systems (M. Kočevar, B. Stanovnik, & M. Tišler, 1978).

Pharmacological Applications

The pharmacological exploration of these compounds has included studies on their potential as anti-anxiety drugs. For instance, 6-(o-Chlorophenyl)-8-ethyl-1-methyl-4H-s-triazolo[3,4-c]thieno[2,3-e][1,4]diazepine (Y-7131) has demonstrated marked activities in antipentylenetetrazole effects in mice, attenuation of conflict behavior in rats, and inhibition of aggressive behavior induced by hypothalamic stimulation in cats, indicating its potential as a potent anti-anxiety agent (T. Tsumagari, A. Nakajima, T. Fukuda, S. Shuto, T. Kenjo, Y. Morimoto, & Y. Takigawa, 1978).

Structural and Spectroscopic Analysis

Structural optimization and spectroscopic analysis of related compounds have been conducted to understand their chemical behavior better and to refine their pharmacological properties. For example, vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical studies of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine highlighted its potential biological activity through molecular docking studies, suggesting applications as an antidepressant (Tintu K. Kuruvilla, J. Prasana, S. Muthu, & J. George, 2018).

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c19-15-4-2-14(3-5-15)12-18(26)24-9-1-8-23(10-11-24)17-7-6-16-21-20-13-25(16)22-17/h2-7,13H,1,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOVOSBZOUZOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.